[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride
Overview
Description
“[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride” is a chemical compound. The IUPAC name for this compound is (3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)hydrazine . It’s a derivative of hydrazine, which is an inorganic compound with the formula N2H4.
Molecular Structure Analysis
The molecular formula of this compound is C6H11Cl2F3N2 . It contains six carbon atoms, eleven hydrogen atoms, two chlorine atoms, three fluorine atoms, and two nitrogen atoms.Scientific Research Applications
Molecular Rods in Materials Science
The unique structure of bicyclo[1.1.1]pentane (BCP) derivatives, including our compound of interest, allows them to act as molecular rods. These rods can be used in the construction of complex materials, providing rigidity and three-dimensional architecture essential for advanced material properties .
Supramolecular Linker Units
BCP derivatives serve as supramolecular linker units. They are integral in creating large, complex structures by linking smaller units together. This application is crucial in the development of new materials with specific, desired properties .
Liquid Crystals
In the field of liquid crystal technology, BCP derivatives, due to their geometric and electronic properties, are used to influence the behavior and properties of liquid crystals. This has implications for display technologies and other applications where controlled orientation of molecules is vital .
FRET Sensors
Fluorescence Resonance Energy Transfer (FRET) sensors benefit from the incorporation of BCP derivatives. The structural attributes of these compounds can enhance the sensitivity and specificity of FRET-based assays, which are widely used in biochemical research .
Metal–Organic Frameworks (MOFs)
BCP derivatives are utilized in the construction of MOFs, which are coordination networks with organic ligands containing metal ion nodes. These frameworks have a variety of applications, including gas storage, separation, and catalysis .
Bioisostere in Drug Discovery
The BCP motif has emerged as a valuable bioisostere within drug discovery. It can replace internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes, potentially improving solubility, potency, and metabolic stability of drug molecules .
Synthetic Approaches in Medicinal Chemistry
BCP-containing building blocks, such as our compound, are significant in medicinal chemistry. They are used to create various derivatives for drug development, offering better solubility and improved metabolic stability .
Biologically-Relevant Target Analogues
The compound’s broad substrate scope and functional group tolerance make it suitable for creating analogues of biologically-relevant targets like peptides, nucleosides, and pharmaceuticals, which is a critical aspect of biomedical research .
Mechanism of Action
Mode of Action
It’s known that the compound interacts with its targets via a radical chain reaction .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of [3-(Trifluoromethyl)bicyclo[11It’s known that the compound is a solid at room temperature and is soluble in appropriate solvents . These properties may influence its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride. For instance, the compound should be handled in a well-ventilated laboratory environment to avoid exposure to skin, eyes, or respiratory tract . The compound’s stability may also be affected by factors such as temperature, pH, and light exposure.
properties
IUPAC Name |
[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N2.2ClH/c7-6(8,9)4-1-5(2-4,3-4)11-10;;/h11H,1-3,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDRLAJXLXETDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)NN)C(F)(F)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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